

# cross-validation of experimental data for **1-[3-(hydroxymethyl)phenyl]ethanone**

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## Compound of Interest

Compound Name:	1-[3-(HYDROXYMETHYL)PHENYL]ETHANONE
CAS No.:	125604-06-0
Cat. No.:	B151883

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## An In-Depth Technical Guide to the Cross-Validation of Experimental Data for **1-[3-(Hydroxymethyl)phenyl]ethanone**

Prepared by a Senior Application Scientist

For researchers, medicinal chemists, and quality control specialists, the unambiguous identification and purity assessment of chemical intermediates are paramount. **1-[3-(hydroxymethyl)phenyl]ethanone**, a key building block in organic synthesis, is no exception. Its utility in the development of novel pharmaceutical agents necessitates a rigorous, multi-faceted approach to data validation. The presence of structural isomers and related compounds demands more than a single analytical technique for confirmation; it requires a systematic cross-validation strategy.

This guide provides a comprehensive framework for the characterization of **1-[3-(hydroxymethyl)phenyl]ethanone**. We will delve into the core principles of structural verification, compare its analytical signatures with those of closely related alternatives, and

outline self-validating experimental protocols. The objective is to equip scientists with the expertise to not only confirm the identity and purity of their material but also to understand the causality behind the analytical data, ensuring the integrity of their research and development endeavors.

## Section 1: Foundational Identity and Comparative Physicochemical Analysis

Before engaging in advanced spectroscopic analysis, confirming the basic physicochemical properties is a critical first step. This foundational data serves as the initial checkpoint in the validation process. The molecular formula and weight provide the basis for mass spectrometry, while structural identifiers like CAS numbers are crucial for cross-referencing with literature and databases.

A key challenge in the analysis of **1-[3-(hydroxymethyl)phenyl]ethanone** is distinguishing it from its structural isomer, 1-[4-(hydroxymethyl)phenyl]ethanone, and the closely related compound, 3'-Hydroxyacetophenone. While they share similar properties, their distinct substitution patterns lead to unique spectroscopic fingerprints.

Table 1: Core Physicochemical Properties of **1-[3-(hydroxymethyl)phenyl]ethanone**

Property	Value	Source
IUPAC Name	<b>1-[3-(hydroxymethyl)phenyl]ethanone</b>	[PubChem][1]
CAS Number	125604-06-0	[PubChem][1]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>2</sub>	[PubChem][1]
Molecular Weight	150.17 g/mol	[PubChem][1]

| SMILES | CC(=O)C1=CC=CC(=C1)CO | [PubChem][1] |

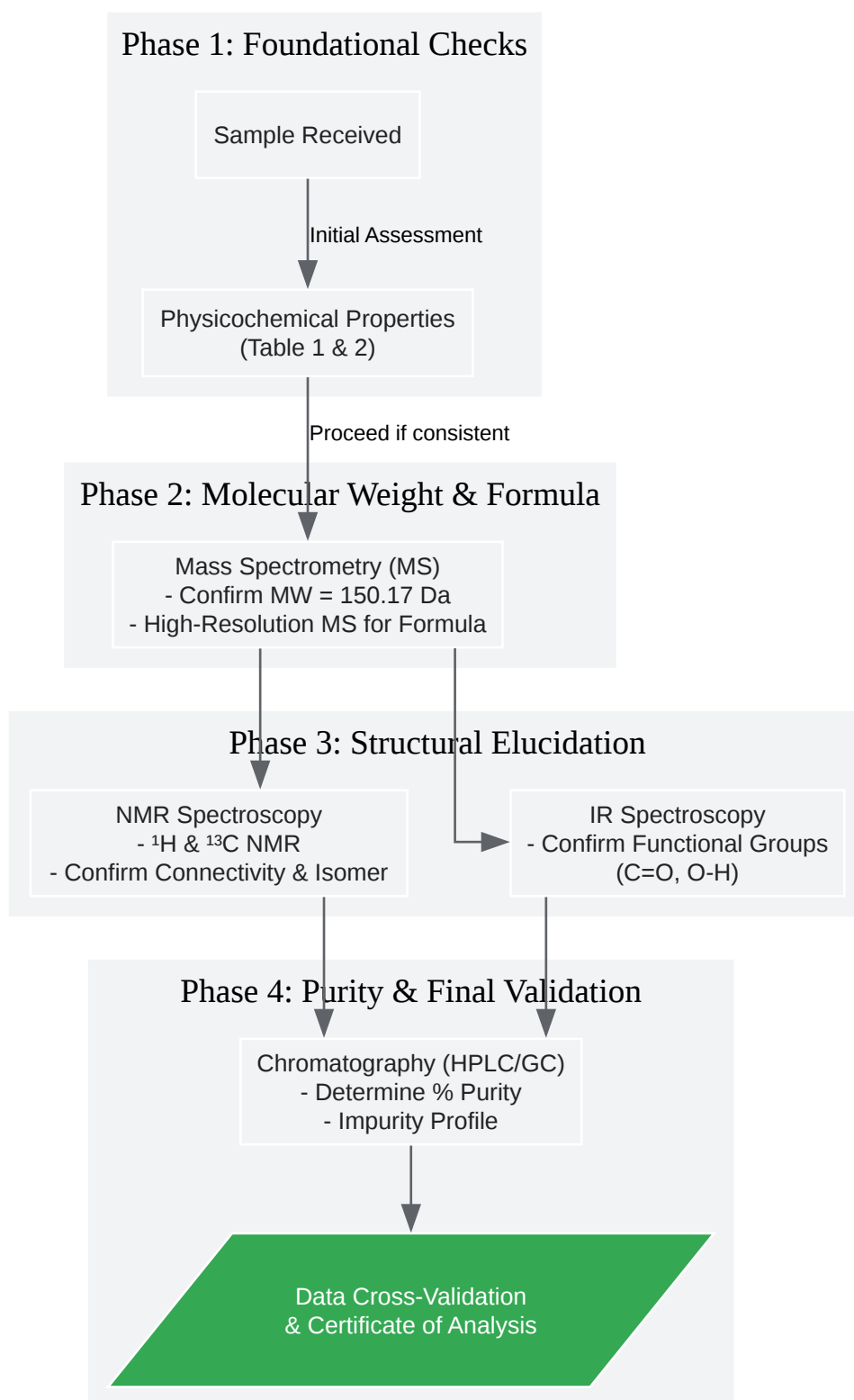
Table 2: Comparative Physicochemical Properties of Isomers and Related Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Distinguishing Feature
1-[3-(hydroxymethyl)phenyl]ethanone	C <sub>9</sub> H <sub>10</sub> O <sub>2</sub>	150.17	meta-substituted hydroxymethyl group
1-[4-(hydroxymethyl)phenyl]ethanone[2]	C <sub>9</sub> H <sub>10</sub> O <sub>2</sub>	150.17	para-substituted hydroxymethyl group
3-Hydroxyacetophenone [3][4]	C <sub>8</sub> H <sub>8</sub> O <sub>2</sub>	136.15	meta-substituted hydroxyl (phenolic) group

| 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone[5] | C<sub>9</sub>H<sub>10</sub>O<sub>3</sub> | 166.17 | Contains both hydroxyl and hydroxymethyl groups |

This initial comparison underscores the necessity of spectroscopic methods capable of discerning substitution patterns and functional group differences.

Below is a logical workflow for the comprehensive identification and validation of a new or existing batch of **1-[3-(hydroxymethyl)phenyl]ethanone**.



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Figure 1: Logical workflow for identity confirmation and purity validation.

## Section 2: Spectroscopic Cross-Validation for Unambiguous Structural Confirmation

Spectroscopy is the cornerstone of chemical validation. A multi-technique approach, where the results from each method corroborate the others, provides the highest level of confidence.

### Mass Spectrometry (MS)

**Expertise & Experience:** The primary role of MS in this context is to confirm the molecular weight. For **1-[3-(hydroxymethyl)phenyl]ethanone**, the molecular ion peak  $[M]^+$  should be observed at  $m/z$  150. High-resolution mass spectrometry (HRMS) is invaluable as it can confirm the elemental composition ( $C_9H_{10}O_2$ ) to within a few parts per million, effectively ruling out other compounds with the same nominal mass. Furthermore, the fragmentation pattern in GC-MS provides structural clues that can help differentiate between isomers. For instance, the benzylic C-O bond is prone to cleavage.

#### Self-Validating Protocol: GC-MS Analysis

- **Sample Preparation:** Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
- **Injection:** Inject 1  $\mu$ L of the solution into the GC-MS system.
- **GC Separation:**
  - **Column:** Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25  $\mu$ m).
  - **Inlet Temperature:** 250°C.
  - **Oven Program:** Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
  - **Carrier Gas:** Helium at a constant flow of 1 mL/min.
- **MS Detection:**
  - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
  - **Mass Range:** Scan from  $m/z$  40 to 300.

- Source Temperature: 230°C.
- Data Analysis:
  - Verify the molecular ion peak at m/z 150.
  - Analyze the fragmentation pattern. Key expected fragments include  $[M-CH_3]^+$  (m/z 135) from loss of the acetyl methyl group and  $[M-H_2O]^+$  (m/z 132). The base peak is often the acylium ion  $[C_6H_4CH_2OHCO]^+$ .
  - Compare the resulting spectrum against a reference library or previously validated in-house standard.

Table 3: Comparative Mass Spectrometry Data

Compound	Expected $[M]^+$ (m/z)	Key Distinguishing Fragments
1-[3-(hydroxymethyl)phenyl]ethanone	150	$[M-CH_3]^+$ at m/z 135
1-[4-(hydroxymethyl)phenyl]ethanone <sup>[2]</sup>	150	Similar fragmentation, but retention time in GC will differ.

| 3'-Hydroxyacetophenone<sup>[6]</sup> | 136 |  $[M-CH_3]^+$  at m/z 121 (acetyl loss). Different MW. |

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for determining the precise chemical structure and differentiating isomers. The  $^1H$  NMR spectrum reveals the electronic environment of protons and their connectivity through spin-spin coupling, while  $^{13}C$  NMR shows the number and type of carbon atoms. The meta-substitution pattern of **1-[3-(hydroxymethyl)phenyl]ethanone** will produce a distinct aromatic region splitting pattern compared to the more symmetric para-isomer.

Self-Validating Protocol:  $^1H$  and  $^{13}C$  NMR Acquisition

- Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed for optimal resolution.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-pulse proton spectrum.
  - Expected Signals for **1-[3-(hydroxymethyl)phenyl]ethanone**:
    - A singlet around 2.6 ppm (3H, -COCH<sub>3</sub>).
    - A singlet or broad singlet for the alcohol proton (-CH<sub>2</sub>OH), which may exchange; its chemical shift is concentration-dependent.
    - A singlet around 4.7 ppm (2H, -CH<sub>2</sub>OH).
    - Four protons in the aromatic region (approx. 7.4-7.9 ppm) with a complex splitting pattern characteristic of 1,3-disubstitution.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - Expected Signals:
    - A signal for the methyl carbon (~26 ppm).
    - A signal for the methylene carbon (~64 ppm).
    - Six distinct aromatic carbon signals.
    - A signal for the carbonyl carbon (~198 ppm).

- **Data Analysis:** Integrate the proton signals to confirm proton counts. Analyze the chemical shifts and coupling constants to confirm the substitution pattern. Compare the number of signals in the  $^{13}\text{C}$  spectrum to the expected number for the structure.

## Infrared (IR) Spectroscopy

**Expertise & Experience:** IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The distinction between the benzylic alcohol in our target molecule and the phenolic hydroxyl group in 3'-hydroxyacetophenone is a classic application of IR. A phenolic O-H stretch is typically broader and at a slightly lower wavenumber than an alcoholic O-H stretch.

Table 4: Key IR Absorptions for Comparative Analysis

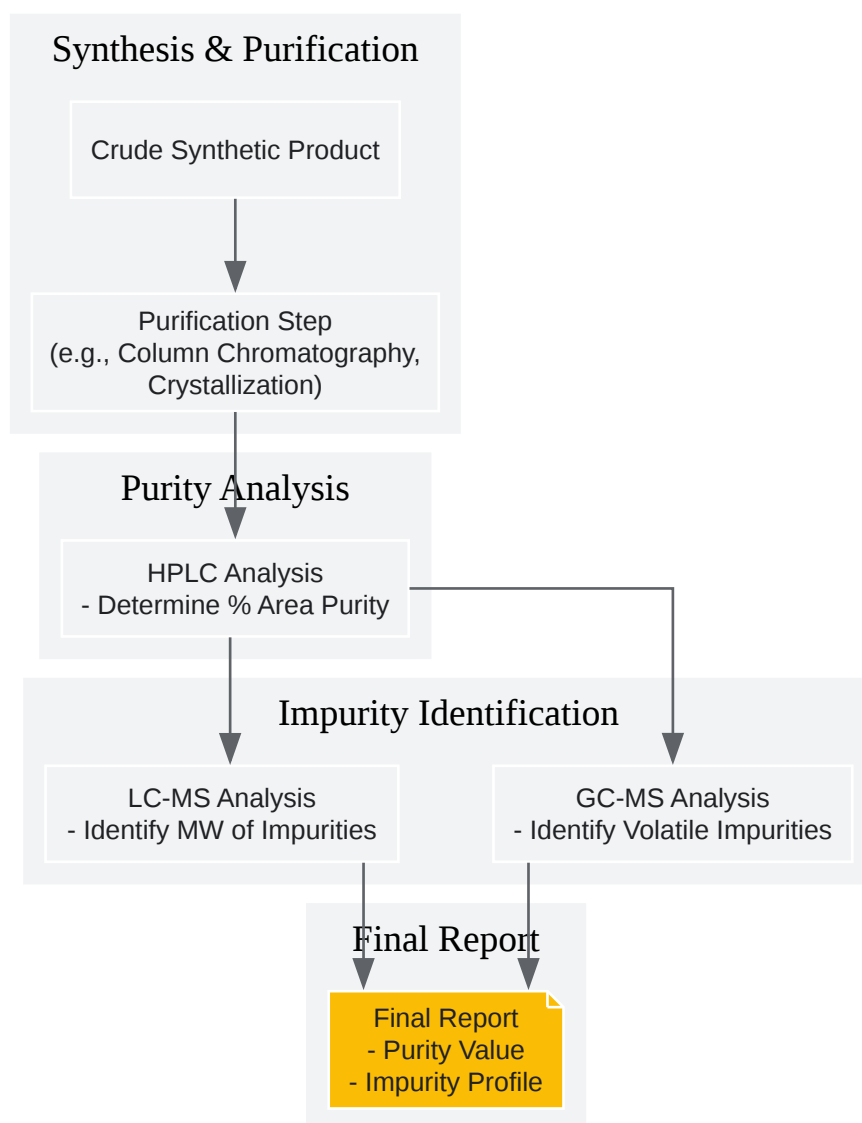
Functional Group	1-[3-(hydroxymethyl)phenyl]ethanone (Expected)	3'-Hydroxyacetophenone (Reference Data[3])	Rationale for Difference
O-H Stretch (alcohol/phenol)	~3400-3300 $\text{cm}^{-1}$ (medium, sharp)	~3300-3200 $\text{cm}^{-1}$ (broad)	The phenolic O-H is more acidic and engages in stronger hydrogen bonding, leading to a broader peak at a lower frequency.
C=O Stretch (ketone)	~1685 $\text{cm}^{-1}$	~1680 $\text{cm}^{-1}$	Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 $\text{cm}^{-1}$ ).

| C-O Stretch (alcohol) | ~1050  $\text{cm}^{-1}$  | N/A (Phenolic C-O is different) | Confirms the presence of the primary alcohol. |

## Section 3: Chromatographic Purity and Impurity Profiling

Confirming structural identity is only half the battle. For use in sensitive applications like drug development, purity is non-negotiable. Chromatographic methods are the industry standard for this assessment.

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for purity analysis of aromatic ketones. The choice of a C18 reversed-phase column with a water/acetonitrile or water/methanol mobile phase is a robust starting point. Impurity profiling, the identification of minor components, can provide valuable insights into the synthetic route used and the overall quality of the material.<sup>[7]</sup> Common impurities might include residual starting materials, over-oxidized products (e.g., 3-acetylbenzoic acid), or byproducts from side reactions.



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*Figure 2: Workflow for purification, purity analysis, and impurity profiling.*

#### Self-Validating Protocol: Reversed-Phase HPLC for Purity Assessment

- System Preparation: Ensure the HPLC system is well-maintained and the detector lamp has sufficient energy.
- Mobile Phase Preparation:
  - Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

- Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.
- Filter and degas both mobile phases thoroughly.
- Column: C18 column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Chromatographic Conditions:
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30°C.
  - Detection: UV at 254 nm.
  - Injection Volume: 10 μL.
  - Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
- Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in 50:50 Water:Acetonitrile. Prepare a working solution at 0.1 mg/mL.
- Data Analysis:
  - Integrate all peaks in the chromatogram.
  - Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
  - For highest accuracy, use a certified reference standard to perform a quantitative analysis.

## Conclusion

The cross-validation of experimental data for **1-[3-(hydroxymethyl)phenyl]ethanone** is a systematic process that builds a pyramid of evidence. It begins with foundational physicochemical checks, is reinforced by definitive molecular weight confirmation via mass spectrometry, and is ultimately resolved with unambiguous structural elucidation by NMR and functional group confirmation by IR spectroscopy. This spectroscopic data must be

complemented by quantitative purity assessment using chromatography. By comparing the acquired data against theoretical values and the data from known isomers and related compounds, researchers can ensure the integrity of their materials, which is the bedrock of reliable and reproducible science.

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